4-Methoxybenzoyl isothiocyanate

Beschreibung

The exact mass of the compound 4-Methoxybenzoyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxybenzoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybenzoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

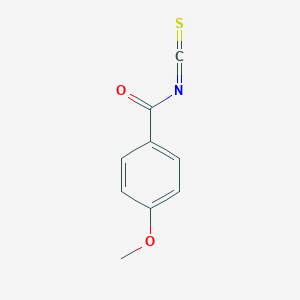

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxybenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-8-4-2-7(3-5-8)9(11)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVJYGOHGKVXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168370 | |

| Record name | 4-Methoxybenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-84-0 | |

| Record name | 4-Methoxybenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016778840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16778-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxybenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-methoxybenzoyl isothiocyanate. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

4-Methoxybenzoyl isothiocyanate is an aromatic organic compound featuring a methoxy-substituted benzoyl group attached to an isothiocyanate functional group. Its chemical identity is well-defined by its molecular formula, weight, and CAS number.

| Property | Value | Reference(s) |

| CAS Number | 16778-84-0 | |

| Molecular Formula | C₉H₇NO₂S | |

| Molecular Weight | 193.22 g/mol | |

| IUPAC Name | 4-methoxybenzoyl isothiocyanate | |

| Boiling Point | 122 °C | |

| Flash Point | 142.6 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-methoxybenzoyl isothiocyanate.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-methoxybenzoyl isothiocyanate is available through the NIST WebBook, providing insights into its functional groups. Key expected absorptions would include those for the isothiocyanate (-N=C=S) group, the carbonyl (C=O) group, and the aromatic ring.

-

Mass Spectrometry: The mass spectrum (electron ionization) is also available from the NIST WebBook, allowing for the determination of the molecular weight and fragmentation pattern.

Synthesis and Reactivity

The synthesis of 4-methoxybenzoyl isothiocyanate can be achieved through the reaction of 4-methoxybenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of 4-Methoxybenzoyl Isothiocyanate

This protocol is a general representation based on established methods for the synthesis of acyl isothiocyanates.

Materials:

-

4-Methoxybenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxybenzoyl chloride in an anhydrous aprotic solvent.

-

Add a stoichiometric equivalent of potassium thiocyanate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the acyl chloride and the appearance of the isothiocyanate peak).

-

Upon completion, the inorganic salts (e.g., potassium chloride) are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 4-methoxybenzoyl isothiocyanate.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

Caption: Synthesis of 4-Methoxybenzoyl Isothiocyanate.

Reactivity

The isothiocyanate functional group is highly electrophilic and readily reacts with nucleophiles. The reactivity of 4-methoxybenzoyl isothiocyanate is influenced by the electron-donating methoxy group on the benzoyl ring. Common reactions involve nucleophilic attack on the central carbon of the isothiocyanate moiety.

Potential Biological Activity

While specific studies on the biological activity of 4-methoxybenzoyl isothiocyanate are not widely documented, the broader class of isothiocyanates is well-known for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Research on structurally related compounds, such as 4-substituted methoxybenzoyl-aryl-thiazoles, has shown potent anticancer activity. These derivatives have been found to act as microtubule inhibitors, binding to the colchicine-binding site on tubulin, which leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. This suggests that the 4-methoxybenzoyl scaffold could be a valuable component in the design of novel anticancer agents.

The general mechanism of action for many biologically active isothiocyanates involves their ability to react with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating protein function and impacting various signaling pathways.

Caption: Anticancer Mechanism of a 4-Methoxybenzoyl Derivative.

An In-depth Technical Guide to 4-Methoxybenzoyl Isothiocyanate (CAS 16778-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoyl isothiocyanate, with the Chemical Abstracts Service (CAS) registry number 16778-84-0, is an aromatic isothiocyanate that holds potential for exploration in various scientific domains, particularly in medicinal chemistry and drug discovery. The isothiocyanate functional group (-N=C=S) is a key feature of numerous naturally occurring compounds, renowned for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the available scientific information on 4-Methoxybenzoyl isothiocyanate, including its physicochemical properties, synthesis, and potential biological significance, with a focus on its relevance to cancer research.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-Methoxybenzoyl isothiocyanate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16778-84-0 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂S | [1][2][4] |

| Molecular Weight | 193.22 g/mol | [1][3][4] |

| IUPAC Name | 4-methoxybenzoyl isothiocyanate | [4] |

| Synonyms | Not available | |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically ≥98% | [3] |

Synthesis of 4-Methoxybenzoyl Isothiocyanate

A plausible synthetic route starting from 4-methoxybenzamide is outlined below. This proposed pathway is based on established chemical transformations.

Caption: Proposed synthesis of 4-Methoxybenzoyl isothiocyanate.

General Experimental Protocol for Isothiocyanate Synthesis

The following is a generalized protocol for the synthesis of an aryl isothiocyanate from an arylamine, which can serve as a foundational method for the synthesis of 4-Methoxybenzoyl isothiocyanate from 4-methoxyaniline.

Materials:

-

4-Methoxyaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Di-tert-butyl dicarbonate (Boc₂O) or another activating agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous solvent (e.g., ethanol, dichloromethane)

-

Ethyl acetate for extraction

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-methoxyaniline in an anhydrous solvent.

-

Add carbon disulfide and triethylamine to the solution and stir at room temperature for a specified duration (e.g., 1 hour) to form the dithiocarbamate salt.

-

Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate and a catalytic amount of DMAP.

-

Allow the reaction to proceed at room temperature for several hours.

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent like ethyl acetate.

-

The crude product is then purified using silica gel column chromatography to yield the pure isothiocyanate.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 4-Methoxybenzoyl isothiocyanate is limited, the broader class of isothiocyanates has been extensively studied, revealing significant potential in cancer chemoprevention and therapy.[5][6][7] The biological activities of isothiocyanates are attributed to their ability to modulate various cellular signaling pathways.

Anticancer Mechanisms of Isothiocyanates

Isothiocyanates are known to exert their anticancer effects through a multitude of mechanisms, including:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[8][9]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different checkpoints.[10]

-

Inhibition of Angiogenesis: Isothiocyanates can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[5]

-

Modulation of Phase I and Phase II Enzymes: They can inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that detoxify carcinogens.[6][7]

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer, and isothiocyanates can suppress inflammatory pathways, such as the NF-κB pathway.[5]

The potential signaling pathways that could be modulated by 4-Methoxybenzoyl isothiocyanate, based on the known activities of related compounds, are depicted below.

Caption: Potential signaling pathways modulated by 4-Methoxybenzoyl isothiocyanate.

Studies on structurally related compounds, such as 4-(methylthio)butyl isothiocyanate, have demonstrated the ability to modulate the Akt/mTOR and hypoxia-inducible factor-1α (HIF-1α) pathways in breast cancer models.[11] Furthermore, other isothiocyanates have been shown to possess antibacterial properties, particularly against Gram-negative bacteria.[12]

Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological effects of 4-Methoxybenzoyl isothiocyanate, the following are standard experimental protocols commonly used to assess the efficacy of isothiocyanates.

Cell Viability Assay (MTT Assay)

This assay is a fundamental method to determine the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for a standard MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by a compound.

Methodology:

-

Treat cancer cells with 4-Methoxybenzoyl isothiocyanate for a predetermined time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

4-Methoxybenzoyl isothiocyanate (CAS 16778-84-0) is a compound of interest for chemical and biological research. While specific data on its properties and activities are still emerging, the extensive research on the isothiocyanate class of compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of cancer. This technical guide serves as a foundational resource for researchers, providing available data and outlining standard methodologies for further exploration of this promising molecule. Future studies are warranted to fully elucidate its synthesis, physicochemical characteristics, and biological activity profile.

References

- 1. scbt.com [scbt.com]

- 2. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 3. 16778-84-0 | 4-METHOXYBENZOYL ISOTHIOCYANATE - BIOBERRY, Inc [bioberrylabs.com]

- 4. 4-Methoxybenzoyl isothiocyanate [webbook.nist.gov]

- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 8. 4-methylthiobutyl isothiocyanate synergize the antiproliferative and pro-apoptotic effects of paclitaxel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria | PLOS One [journals.plos.org]

An In-depth Technical Guide to 4-Methoxybenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxybenzoyl isothiocyanate, a reactive organic compound with potential applications in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and the current understanding of its biological context, with a focus on data presentation and experimental protocols.

Physicochemical Properties

4-Methoxybenzoyl isothiocyanate is a distinct chemical entity with the molecular formula C₉H₇NO₂S. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 193.22 g/mol | [1][2] |

| Molecular Formula | C₉H₇NO₂S | [1][2] |

| Melting Point | 23 °C | [2] |

| Boiling Point | 122 °C | [2] |

| CAS Number | 16778-84-0 | [1][2] |

Synthesis of 4-Methoxybenzoyl Isothiocyanate

The primary route for the synthesis of 4-methoxybenzoyl isothiocyanate involves the reaction of 4-methoxybenzoyl chloride with a thiocyanate salt.

Caption: Synthesis of 4-Methoxybenzoyl Isothiocyanate.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of acyl isothiocyanates.

Materials:

-

4-Methoxybenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Dry Acetone

Procedure:

-

A mixture of 4-methoxybenzoyl chloride (1.0 equivalent) and potassium thiocyanate (1.0 equivalent) is prepared in dry acetone.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the precipitated potassium chloride is removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure to yield crude 4-methoxybenzoyl isothiocyanate.

-

The crude product can be further purified by distillation under reduced pressure.

Spectral Data for Structural Elucidation

Spectroscopic data is crucial for the confirmation of the chemical structure of 4-methoxybenzoyl isothiocyanate.

| Spectroscopy | Key Features |

| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum for 4-methoxybenzoyl isothiocyanate, which is a key resource for identifying functional groups. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum is available on the NIST WebBook, aiding in the determination of the molecular weight and fragmentation pattern. |

| ¹H and ¹³C NMR | Specific ¹H and ¹³C NMR data for 4-methoxybenzoyl isothiocyanate are not readily available in the reviewed literature. However, a study on thiourea derivatives of this compound reported ¹H and ¹³C NMR data for the final products, which could provide insights into the expected chemical shifts of the 4-methoxybenzoyl moiety. For instance, the aromatic protons of the 4-methoxybenzoyl group in these derivatives typically appear in the range of 6.9-8.4 ppm in ¹H NMR, and the methoxy protons as a singlet around 3.8 ppm. The carbonyl carbon is observed around 167 ppm and the methoxy carbon around 56 ppm in ¹³C NMR. The isothiocyanate carbon (N=C=S) signal in ¹³C NMR is often broad and can be difficult to observe. |

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of 4-methoxybenzoyl isothiocyanate are limited, the broader class of isothiocyanates (ITCs) has been extensively studied for its potential in cancer chemoprevention. ITCs are known to modulate a variety of signaling pathways involved in carcinogenesis.

Isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This process is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Caption: Isothiocyanate-Induced Apoptosis Pathway.

Potential Mechanisms of Action

Based on studies of other isothiocyanates, the potential mechanisms of action for 4-methoxybenzoyl isothiocyanate in a biological context could include:

-

Induction of Phase II Detoxification Enzymes: Isothiocyanates are known to be potent inducers of phase II enzymes, such as glutathione S-transferases, which play a crucial role in detoxifying carcinogens.

-

Cell Cycle Arrest: Many isothiocyanates can cause cell cycle arrest, preventing cancer cells from proliferating.

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Isothiocyanates have been shown to exert anti-inflammatory effects, which may contribute to their cancer-preventive properties.

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some isothiocyanates have been found to inhibit this process.

Applications in Research and Drug Development

4-Methoxybenzoyl isothiocyanate serves as a valuable building block in organic synthesis, particularly for the creation of novel thiourea derivatives. These derivatives have been investigated for a range of biological activities, including antioxidant and antimicrobial properties.[2] The isothiocyanate functional group is highly reactive towards nucleophiles, such as amines, allowing for the straightforward synthesis of a diverse library of compounds for screening in drug discovery programs.

Conclusion

4-Methoxybenzoyl isothiocyanate is a readily synthesizable compound with physicochemical properties that make it a useful intermediate in medicinal chemistry. While direct biological data on this specific molecule is sparse, the well-documented anticancer and chemopreventive activities of the broader isothiocyanate class suggest that it and its derivatives are promising candidates for further investigation in drug development. Future research should focus on elucidating the specific biological targets and signaling pathways modulated by 4-methoxybenzoyl isothiocyanate to fully realize its therapeutic potential.

References

Unveiling the Molecular Architecture of 4-Methoxybenzoyl Isothiocyanate: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide elucidating the structure of 4-methoxybenzoyl isothiocyanate is now available for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the compound's synthesis, purification, and in-depth spectroscopic analysis, serving as a critical resource for its application in synthetic chemistry and pharmaceutical research.

4-Methoxybenzoyl isothiocyanate, a member of the isothiocyanate class of organic compounds, possesses a unique structural framework characterized by a 4-methoxybenzoyl group attached to the nitrogen atom of the isothiocyanate functionality. Its precise molecular formula is C₉H₇NO₂S, and it is identified by the CAS Registry Number 16778-84-0. The elucidation of its structure is paramount for understanding its reactivity and potential biological activity.

Synthesis and Physicochemical Properties

The primary synthetic route to 4-methoxybenzoyl isothiocyanate involves the reaction of 4-methoxybenzoyl chloride with a thiocyanate salt, typically potassium thiocyanate. The precursor, 4-methoxybenzoyl chloride, can be readily prepared from the corresponding 4-methoxybenzoic acid.

Table 1: Physicochemical Properties of 4-Methoxybenzoyl Isothiocyanate and its Precursor

| Property | 4-Methoxybenzoyl Isothiocyanate | 4-Methoxybenzoyl Chloride |

| Molecular Formula | C₉H₇NO₂S | C₈H₇ClO₂ |

| Molecular Weight | 193.22 g/mol [1] | 170.59 g/mol |

| CAS Number | 16778-84-0[1] | 100-07-2 |

| Appearance | Not explicitly found | Amber-colored crystalline solid |

| Melting Point | Not explicitly found | 22 °C |

| Boiling Point | Not explicitly found | 145 °C at 14 mmHg |

| Density | Not explicitly found | 1.260 g/mL at 25 °C |

Spectroscopic Data for Structural Elucidation

The structural confirmation of 4-methoxybenzoyl isothiocyanate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR data for 4-methoxybenzoyl isothiocyanate were not found in the available search results, a detailed analysis of its expected spectral features can be inferred from the known structure.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons on the benzene ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to their coupling with adjacent protons. The three protons of the methoxy group would present as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum would provide evidence for all nine carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the benzoyl group (likely in the range of δ 160-170 ppm), the carbon of the isothiocyanate group (which can be broad and appear around δ 130-140 ppm), the aromatic carbons (in the δ 110-160 ppm region), and the methoxy carbon (around δ 55-60 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum of 4-methoxybenzoyl isothiocyanate provides crucial information about its functional groups. The NIST Gas Phase IR spectrum confirms the presence of key structural features.

Table 2: Key IR Absorption Bands for 4-Methoxybenzoyl Isothiocyanate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2000-2200 | Strong, Broad | Asymmetric stretch of the -N=C=S group |

| ~1680-1700 | Strong | C=O stretching of the benzoyl group |

| ~1600, ~1500 | Medium-Strong | C=C stretching in the aromatic ring |

| ~1250 | Strong | C-O stretching of the methoxy group |

| ~1020 | Medium | C-O stretching of the methoxy group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 4-methoxybenzoyl isothiocyanate and provides insights into its fragmentation pattern, further corroborating its structure. The NIST database indicates the availability of an electron ionization mass spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 4-Methoxybenzoyl Isothiocyanate

| m/z | Proposed Fragment Ion |

| 193 | [M]⁺ (Molecular Ion) |

| 165 | [M - CO]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

| 58 | [NCS]⁺ |

Experimental Protocols

Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid

Objective: To prepare the precursor 4-methoxybenzoyl chloride.

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxybenzoic acid in an excess of the chosen anhydrous solvent.

-

Slowly add thionyl chloride (or oxalyl chloride) to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

The reaction mixture is stirred and may be gently heated to reflux until the evolution of gas (HCl and SO₂) ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Synthesis of 4-Methoxybenzoyl Isothiocyanate

Objective: To synthesize 4-methoxybenzoyl isothiocyanate from 4-methoxybenzoyl chloride.

Materials:

-

4-Methoxybenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Anhydrous acetone

Procedure:

-

Dissolve 4-methoxybenzoyl chloride in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add an equimolar amount of finely powdered and dried potassium thiocyanate to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated potassium chloride is removed by filtration.

-

The acetone is evaporated from the filtrate under reduced pressure to yield crude 4-methoxybenzoyl isothiocyanate.

-

Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Logical and Experimental Workflows

The structural elucidation of 4-methoxybenzoyl isothiocyanate follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Caption: Workflow for the synthesis and structural elucidation of 4-methoxybenzoyl isothiocyanate.

Conclusion

This technical guide provides a foundational understanding of the structure elucidation of 4-methoxybenzoyl isothiocyanate. Through a combination of established synthetic methods and comprehensive spectroscopic analysis, its molecular architecture can be confidently determined. This information is vital for its utilization in further research and development in the fields of medicinal chemistry and materials science.

References

1H NMR spectrum of 4-Methoxybenzoyl isothiocyanate

Initiating Data Search

I'm currently engaged in a comprehensive search for the 1H NMR spectrum of 4-Methoxybenzoyl isothiocyanate. I'm prioritizing the acquisition of crucial spectral data, including chemical shifts (δ), splitting patterns (multiplicity), coupling constants (J), and integration values. Concurrently, I'm actively seeking experimental protocols that detail the synthesis of this compound.

Organizing NMR Data

I've shifted my focus to organizing the 1H NMR data I'm gathering. I'm prioritizing the creation of a clear table to present the chemical shifts, multiplicities, and integration values. Concurrently, I'm starting to draft the DOT script for the molecular structure diagram, aiming to clearly link proton assignments to their signals. This will culminate in a comprehensive technical guide.

Beginning the Search

Digging Deeper into Data

The initial search didn't unearth a ready-made 1H NMR spectrum; related compounds surfaced but not the exact benzoyl derivative I need. "4-methoxyphenyl isothiocyanate" appeared, but the carbonyl is crucial. Similarly, direct synthesis protocols remain elusive, though data on related syntheses is available. I'll now prioritize pinpointing the precise NMR data and constructing a tailored experimental/analytical plan based on these similar compounds.

Exploring Spectral Data Gaps

I've been meticulously searching for an existing, fully assigned 1H NMR spectrum of 4-methoxybenzoyl isothiocyanate. Unfortunately, my efforts, including diverse search terms like related compounds, have turned up empty. The lack of a readily available, complete spectrum is a significant hurdle. Now I am considering alternative approaches to get the data I need.

Considering Experimental Approach

I've made headway, though the full spectrum remains elusive. While a literature search for a complete, assigned spectrum was unsuccessful, NIST confirmed the compound's existence and structure. Related benzoyl isothiocyanate data offers a spectral starting point. I can now devise a solid experimental protocol. Building on existing methods, synthesizing the precursor from 4-methoxybenzoic acid and then reacting it with potassium thiocyanate offers a clear path. Prediction of signals for analysis is next.

Developing the Technical Guide

I'm making progress on the technical guide. Having found no complete spectrum, NIST data and related compound information are invaluable. I'm building on this by detailing a robust synthesis using known methods for the precursor and isothiocyanate. I will include a predicted 1H NMR table with estimations of chemical shifts for each expected signal. This information enables me to construct a complete document, despite the lack of a published spectrum. Next, I will diagram the logical workflow with Graphviz.

An In-depth Technical Guide to the 13C NMR Data of 4-Methoxybenzoyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for 4-Methoxybenzoyl isothiocyanate. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document presents a predicted spectrum based on the analysis of structurally similar compounds. It also includes a standardized experimental protocol for the acquisition of such data and a logical workflow for the chemical characterization of the compound.

Predicted 13C NMR Data

The 13C NMR spectrum of 4-Methoxybenzoyl isothiocyanate is predicted to exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are estimated based on data from analogous compounds, including 4-methoxyacetophenone and various benzoyl and isothiocyanate derivatives.

Table 1: Predicted 13C NMR Chemical Shifts for 4-Methoxybenzoyl isothiocyanate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~168-172 | The carbonyl carbon in benzoyl derivatives typically appears in this range.[1][2] |

| C-NCS | ~130-140 (broad) | The isothiocyanate carbon signal is often broad and can be difficult to observe, a phenomenon referred to as "near-silence" due to the quadrupolar relaxation of the adjacent nitrogen atom.[3] |

| C-4 (C-OCH3) | ~164 | In 4-methoxyacetophenone, the carbon bearing the methoxy group (C4) is observed at approximately 163.5 ppm. A similar value is expected here.[4] |

| C-1 (C-C=O) | ~129-131 | The quaternary aromatic carbon adjacent to the carbonyl group is expected in this region. In 4-methoxyacetophenone, this carbon appears around 130.3-130.6 ppm.[4] |

| C-2 & C-6 | ~130 | The aromatic CH carbons ortho to the carbonyl group are predicted to be in this region, similar to those in 4-methoxyacetophenone which appear around 130.3-130.6 ppm.[4] |

| C-3 & C-5 | ~114 | The aromatic CH carbons meta to the carbonyl group are expected to be shifted upfield due to the electron-donating effect of the methoxy group, similar to the corresponding carbons in 4-methoxyacetophenone which are observed at approximately 113.7 ppm.[4] |

| O-CH3 | ~55-56 | The methoxy carbon in aromatic systems typically resonates in this range. For 4-methoxyacetophenone, this signal is at 55.4 ppm.[4] |

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like 4-Methoxybenzoyl isothiocyanate.

Table 2: Standard Operating Procedure for 13C NMR Acquisition

| Step | Procedure |

| 1. Sample Preparation | - Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for referencing (δ = 0.0 ppm).- Transfer the solution to a 5 mm NMR tube. |

| 2. Instrument Setup | - Insert the sample into the NMR spectrometer.- Lock the spectrometer on the deuterium signal of the solvent.- Shim the magnetic field to achieve homogeneity and optimize the resolution. |

| 3. Acquisition Parameters | - Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).- Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[2]- Use a sufficient number of scans (ns) to obtain an adequate signal-to-noise ratio. This will depend on the sample concentration.- Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[5] |

| 4. Data Processing | - Apply Fourier transformation to the acquired free induction decay (FID).- Phase the resulting spectrum to obtain pure absorption lineshapes.- Reference the spectrum to the solvent peak or the internal standard.- Perform baseline correction to ensure a flat baseline. |

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound such as 4-Methoxybenzoyl isothiocyanate, highlighting the role of 13C NMR spectroscopy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR Spectrum of 4-Methoxybenzoyl Isothiocyanate

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxybenzoyl isothiocyanate. This document details the characteristic vibrational frequencies, presents a detailed experimental protocol for spectral acquisition, and illustrates the analytical workflow, serving as a vital resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Molecular Structure of 4-Methoxybenzoyl Isothiocyanate

4-Methoxybenzoyl isothiocyanate is an organic compound featuring a 4-methoxyphenyl group attached to a benzoyl isothiocyanate core. The key functional groups that give rise to its characteristic FT-IR spectrum are the methoxy group (-OCH₃), the carbonyl group (C=O) of the benzoyl moiety, the aromatic benzene ring, and the isothiocyanate group (-N=C=S).

FT-IR Spectral Data and Peak Assignments

The FT-IR spectrum of 4-Methoxybenzoyl isothiocyanate is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The gas-phase FT-IR spectrum from the NIST database serves as the reference for the peak analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~2950 | Medium | Asymmetric and Symmetric C-H Stretch | Methoxy (-OCH₃) |

| ~2080 | Strong | Asymmetric N=C=S Stretch | Isothiocyanate (-NCS) |

| ~1700 | Strong | C=O Stretch | Benzoyl (C=O) |

| ~1600, ~1510, ~1460 | Strong to Medium | C=C Aromatic Ring Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Methoxy (-OCH₃) |

| ~1170 | Medium | In-plane C-H Bending | Aromatic Ring |

| ~1030 | Medium | Symmetric C-O-C Stretch | Methoxy (-OCH₃) |

| ~840 | Strong | Out-of-plane C-H Bending (para-disubstituted) | Aromatic Ring |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample (e.g., solid, liquid, or gas).

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like 4-Methoxybenzoyl isothiocyanate using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample of 4-Methoxybenzoyl isothiocyanate.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean and free of any residues from previous measurements. Clean the crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small amount of the solid 4-Methoxybenzoyl isothiocyanate sample onto the center of the ATR crystal using a clean spatula.

3.3. Data Acquisition

-

Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor). The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Sample Spectrum:

-

Lower the ATR press arm to ensure firm and even contact between the solid sample and the crystal.

-

Initiate the sample scan. The spectrometer will collect an interferogram, which is then mathematically converted into a spectrum via a Fourier transform.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Label the significant peaks with their corresponding wavenumbers.

-

3.4. Post-Measurement

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

-

Clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final data interpretation.

Caption: Experimental workflow for FT-IR analysis.

Interpretation of the Spectrum

The FT-IR spectrum of 4-Methoxybenzoyl isothiocyanate provides a molecular "fingerprint" that can be used for identification and quality control.

-

The strong, sharp peak around 2080 cm⁻¹ is highly characteristic of the isothiocyanate (-N=C=S) functional group and is a key diagnostic band.

-

The intense absorption at approximately 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the benzoyl group.

-

The presence of bands in the 1600-1450 cm⁻¹ region confirms the aromatic C=C stretching vibrations.

-

The strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the methoxy group, respectively.

-

Aromatic C-H stretching is observed as weaker bands around 3000 cm⁻¹ , while the C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

-

The strong band at approximately 840 cm⁻¹ is typical for the out-of-plane C-H bending of a para-disubstituted aromatic ring.

This detailed analysis of the FT-IR spectrum of 4-Methoxybenzoyl isothiocyanate, along with the provided experimental protocol, offers a solid foundation for researchers working with this and structurally related compounds.

Mass Spectrometry of 4-Methoxybenzoyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-methoxybenzoyl isothiocyanate. It includes detailed information on its fragmentation patterns, predicted mass spectral data, experimental protocols for its analysis, and insights into its biological significance as a potential therapeutic agent.

Compound Profile

-

Compound Name: 4-Methoxybenzoyl isothiocyanate

-

Molecular Formula: C₉H₇NO₂S[1]

-

Molecular Weight: 193.22 g/mol [1]

-

CAS Number: 16778-84-0[1]

-

Chemical Structure:

Mass Spectrometry Data

Predicted Electron Ionization (EI) Mass Spectrum

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is an educated estimation based on the stability of the fragments.

| m/z | Predicted Ion | Proposed Structure | Predicted Relative Abundance |

| 193 | [C₉H₇NO₂S]⁺• (Molecular Ion) | [CH₃O-C₆H₄-CO-NCS]⁺• | Moderate |

| 135 | [C₈H₇O₂]⁺ | [CH₃O-C₆H₄-CO]⁺ | High |

| 107 | [C₇H₇O]⁺ | [CH₃O-C₆H₄]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Low |

| 58 | [NCS]⁺• | [N=C=S]⁺• | Low |

Predicted Collision Cross Section (CCS) Data for Adducts

For analyses employing ion mobility-mass spectrometry, the following predicted collision cross-section values for various adducts of 4-methoxybenzoyl isothiocyanate can be a valuable reference.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 194.02702 | 138.1 |

| [M+Na]⁺ | 216.00896 | 146.8 |

| [M-H]⁻ | 192.01246 | 143.7 |

| [M+NH₄]⁺ | 211.05356 | 158.6 |

| [M+K]⁺ | 231.98290 | 144.3 |

Fragmentation Pathway

The fragmentation of 4-methoxybenzoyl isothiocyanate under electron ionization is expected to proceed through several key pathways. The initial molecular ion can undergo fragmentation to produce characteristic ions.

Caption: Predicted EI fragmentation of 4-Methoxybenzoyl isothiocyanate.

Experimental Protocols

The following are detailed methodologies for the analysis of 4-methoxybenzoyl isothiocyanate using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are based on established methods for the analysis of aromatic isothiocyanates.[3][4][5]

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and thermally stable compounds like 4-methoxybenzoyl isothiocyanate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: Rtx-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]

-

Injector:

-

Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 200 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-450

-

Scan Mode: Full scan

-

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds and is particularly useful for less volatile or thermally labile isothiocyanates and their metabolites.[6][7]

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

LC Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Mass Spectrometer (Tandem MS):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Collision Gas: Argon

-

MRM Transitions (Predicted):

-

Quantitative: 194 > 135

-

Qualitative: 194 > 107

-

-

Biological Activity and Signaling Pathway

Isothiocyanates, the class of compounds to which 4-methoxybenzoyl isothiocyanate belongs, are known for their potent biological activities, including anticancer properties.[8] A primary mechanism of action for many isothiocyanates is the inhibition of tubulin polymerization.[9][10] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[11][12][13] This prolonged mitotic arrest can ultimately trigger apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of tubulin polymerization and cell cycle arrest.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 4-methoxybenzoyl isothiocyanate from a sample matrix.

Caption: General workflow for mass spectrometric analysis.

References

- 1. 4-Methoxybenzoyl isothiocyanate [webbook.nist.gov]

- 2. PubChemLite - 4-methoxybenzoyl isothiocyanate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 3. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structures of isothiocyanates attributed to reactive oxygen species generation and microtubule depolymerization in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Reactivity of Acyl Isothiocyanates with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl isothiocyanates are a class of highly reactive organic compounds that serve as versatile intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. Their unique electronic structure, characterized by an isothiocyanate group directly attached to a carbonyl moiety, confers a high degree of electrophilicity to the isothiocyanate carbon. This makes them readily susceptible to attack by a diverse range of nucleophiles, including amines, alcohols, and thiols. This in-depth technical guide explores the core principles governing the reactivity of acyl isothiocyanates. It provides a comprehensive overview of their synthesis, reaction mechanisms with various nucleophiles, and their participation in cycloaddition reactions. Quantitative kinetic data is summarized, and detailed experimental protocols for key reactions are provided to enable practical application in research and development, particularly in the context of drug discovery and medicinal chemistry.

Introduction

Acyl isothiocyanates, with the general structure R-C(O)N=C=S, are powerful and versatile building blocks in organic synthesis. The presence of the electron-withdrawing acyl group significantly enhances the electrophilic character of the central carbon atom of the isothiocyanate functionality, making them more reactive than their alkyl or aryl counterparts. [1][2]This heightened reactivity allows for facile reactions with a broad spectrum of nucleophiles, leading to the formation of N-acyl thioureas and other important intermediates. [2]These products, in turn, can be readily cyclized to generate a diverse range of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry due to their potential biological activities. [1][3] This guide will delve into the fundamental aspects of acyl isothiocyanate chemistry, with a focus on their reactions with common nucleophiles. We will explore the underlying reaction mechanisms, present available quantitative data to compare reactivity, and provide detailed experimental protocols for their synthesis and key transformations. Furthermore, the participation of acyl isothiocyanates in cycloaddition reactions will be discussed, highlighting their utility in constructing complex molecular architectures.

Synthesis of Acyl Isothiocyanates

The most common and straightforward method for the synthesis of acyl isothiocyanates involves the reaction of an acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). [1]This reaction is typically carried out in an anhydrous aprotic solvent like acetone or acetonitrile.

A more recent development is the direct conversion of carboxylic acids to acyl isothiocyanates, which offers a more streamlined approach by avoiding the need to first prepare the acyl chloride. [4]

General Experimental Protocol: Synthesis of Benzoyl Isothiocyanate from Benzoyl Chloride

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN), dried

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for prolonged heating)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve potassium thiocyanate (1.0 equivalent) in anhydrous acetone.

-

To this stirring suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), the precipitated potassium chloride is removed by filtration.

-

The filtrate, containing the benzoyl isothiocyanate, is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The crude acyl isothiocyanate is often used directly in subsequent reactions without further purification.

Reactivity with Nucleophiles: Nucleophilic Addition Reactions

The core reactivity of acyl isothiocyanates is dominated by the electrophilic nature of the isothiocyanate carbon. Nucleophiles readily attack this carbon, leading to the formation of a tetrahedral intermediate which then typically protonates to yield the corresponding N-acyl thiourea or related adduct.

Reaction with Amines (N-Nucleophiles)

The reaction of acyl isothiocyanates with primary and secondary amines is a rapid and highly efficient process that yields N-acyl-N'-substituted thioureas. [2]This reaction is often exothermic and proceeds readily at room temperature.

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield the stable N-acyl thiourea product.

While extensive comparative kinetic data is scarce, a study on the reaction of benzoyl isothiocyanate with butylamine in acetonitrile at 25°C reported a second-order rate constant (k₂) of 1.58 x 10⁻² M⁻¹s⁻¹. This indicates a relatively fast reaction. The reactivity is influenced by the nucleophilicity of the amine and the electronic properties of the acyl group. Electron-withdrawing groups on the acyl moiety generally increase the reaction rate.

Table 1: Rate Constants for the Reaction of Benzoyl Isothiocyanate with Amines

| Amine | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |

| Butylamine | Acetonitrile | 25 | 1.58 x 10⁻² |

Materials:

-

Benzoyl isothiocyanate

-

Aniline

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Filtration apparatus

Procedure:

-

Dissolve benzoyl isothiocyanate (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

To this stirring solution, add aniline (1.0 equivalent) dropwise at room temperature. An exothermic reaction is often observed.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

The N-benzoyl-N'-phenylthiourea product often precipitates out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., hexane or cold DCM) to remove any unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

Reaction with Alcohols (O-Nucleophiles)

Acyl isothiocyanates react with alcohols to form N-acyl-O-alkyl thiocarbamates. These reactions are generally slower than the corresponding reactions with amines and often require heating or the use of a catalyst.

Similar to the reaction with amines, the reaction with alcohols proceeds through a nucleophilic addition mechanism. The oxygen atom of the alcohol attacks the isothiocyanate carbon, followed by proton transfer to yield the thiocarbamate product.

Quantitative kinetic data for the reaction of acyl isothiocyanates with a series of alcohols is limited. However, studies on the analogous reactions of isocyanates suggest that the reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric hindrance.

Table 2: Illustrative Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Alcohols in THF at 30°C

| Alcohol | k₂ x 10³ (M⁻¹s⁻¹) |

| Methanol | 2.89 |

| Ethanol | 2.50 |

| 1-Propanol | 1.55 |

| 2-Propanol | 0.75 |

| 1-Butanol | 2.22 |

| 2-Butanol | 0.74 |

| Note: This data is for phenyl isocyanate and serves as a qualitative guide to the expected reactivity trends for acyl isothiocyanates. | |

| [1] |

Objective: To determine the second-order rate constant for the reaction between benzoyl isothiocyanate and n-butanol.

Materials:

-

Benzoyl isothiocyanate (high purity)

-

n-Butanol (anhydrous)

-

Anhydrous solvent (e.g., acetonitrile or THF)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of benzoyl isothiocyanate in the anhydrous solvent of a known concentration (e.g., 10 mM).

-

Prepare a stock solution of n-butanol in the same anhydrous solvent of a known concentration (e.g., 100 mM).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to monitor the reaction at a wavelength where the product (N-benzoyl-O-butyl thiocarbamate) has a significant absorbance and the reactants have minimal absorbance. This may require an initial scan of the reactants and the product.

-

Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).

-

-

Kinetic Run:

-

In a quartz cuvette, place a known volume of the n-butanol solution and allow it to thermally equilibrate in the cell holder.

-

At time zero, rapidly inject a known volume of the benzoyl isothiocyanate solution into the cuvette, quickly mix the contents, and immediately start recording the absorbance as a function of time.

-

-

Data Analysis:

-

The reaction is pseudo-first-order with respect to benzoyl isothiocyanate due to the excess of n-butanol.

-

Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k', where k' is the pseudo-first-order rate constant.

-

The second-order rate constant (k₂) can be calculated from the equation: k₂ = k' / [n-butanol].

-

Reaction with Thiols (S-Nucleophiles)

Acyl isothiocyanates react with thiols to produce N-acyl dithiocarbamates. Thiols are generally more nucleophilic than alcohols, and these reactions often proceed more readily.

The mechanism is analogous to that with amines and alcohols, involving the nucleophilic attack of the sulfur atom of the thiol on the isothiocyanate carbon.

Cycloaddition Reactions

In addition to nucleophilic additions, the heterocumulene nature of the isothiocyanate group allows acyl isothiocyanates to participate in various cycloaddition reactions, providing access to a wide range of heterocyclic systems. [2]

[3+2] Cycloaddition Reactions

Acyl isothiocyanates can undergo [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, their reaction with diazomethane has been reported to yield 5-amino-1,2,3-thiadiazoles. [5]

[4+2] Cycloaddition (Diels-Alder) Reactions

Acyl isothiocyanates can also act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. These reactions provide a direct route to six-membered heterocyclic rings. For example, the reaction with 2,3-dimethyl-1,3-butadiene would be expected to yield a substituted dihydrothiopyran derivative.

Materials:

-

Benzoyl isothiocyanate

-

2,3-Dimethyl-1,3-butadiene

-

Anhydrous toluene or xylene

-

Sealed tube or a round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a clean, dry sealed tube or round-bottom flask, dissolve benzoyl isothiocyanate (1.0 equivalent) in anhydrous toluene.

-

Add 2,3-dimethyl-1,3-butadiene (1.1 equivalents) to the solution.

-

Seal the tube or equip the flask with a reflux condenser and heat the reaction mixture at an elevated temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development

The diverse reactivity of acyl isothiocyanates makes them valuable tools in drug discovery and development. The ability to readily synthesize a wide variety of N-acyl thioureas, which can then be converted into a multitude of heterocyclic scaffolds, provides medicinal chemists with a powerful platform for generating compound libraries for biological screening. Many of the resulting heterocyclic systems, such as thiazoles, triazoles, and thiadiazoles, are known to possess a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Conclusion

Acyl isothiocyanates are highly reactive and versatile synthetic intermediates. Their enhanced electrophilicity at the isothiocyanate carbon allows for efficient nucleophilic addition reactions with a wide range of nucleophiles, most notably amines, to form N-acyl thioureas. They also participate in cycloaddition reactions, further expanding their synthetic utility. The ability to readily generate diverse heterocyclic structures from acyl isothiocyanates makes them particularly valuable in the field of drug discovery for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize the rich chemistry of acyl isothiocyanates in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. atc.io [atc.io]

- 3. AN INTRAMOLECULAR DIELS–ALDER REACTION IN THE SYNTHESIS OF <i>N</i>-AROYL-3a,6-EPOXYISOINDOLE-2-CARBOTHIOAMIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Electrophilicity of 4-Methoxybenzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nature of 4-methoxybenzoyl isothiocyanate, a key intermediate in organic synthesis and drug discovery. The document details its synthesis, spectroscopic characterization, and a thorough discussion of its reactivity. Experimental protocols for its preparation and for the quantitative assessment of its electrophilicity are also provided.

Introduction

4-Methoxybenzoyl isothiocyanate belongs to the class of acyl isothiocyanates, which are characterized by the presence of an isothiocyanate group attached to a carbonyl moiety. This arrangement of functional groups confers a unique electrophilic character to the molecule, with two potential sites for nucleophilic attack: the carbonyl carbon and the isothiocyanate carbon. The methoxy group on the aromatic ring further modulates the reactivity of these electrophilic centers through its electronic effects. Understanding the electrophilicity of 4-methoxybenzoyl isothiocyanate is crucial for predicting its reaction pathways, designing novel synthetic routes, and developing new therapeutic agents. Isothiocyanates, in general, are known for their biological activity, often related to their ability to interact with biological nucleophiles.

Synthesis of 4-Methoxybenzoyl Isothiocyanate

The most common and efficient method for the synthesis of 4-methoxybenzoyl isothiocyanate involves the reaction of 4-methoxybenzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate.

Caption: Workflow for the synthesis of 4-methoxybenzoyl isothiocyanate.

Detailed Experimental Protocol

Materials:

-

4-Methoxybenzoyl chloride

-

Ammonium thiocyanate (dried)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

-

To this solution, add 4-methoxybenzoyl chloride (1.0 equivalent) dropwise with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Wash the solid residue with a small amount of anhydrous acetone.

-

Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude 4-methoxybenzoyl isothiocyanate can be used directly for subsequent reactions or purified further by vacuum distillation or chromatography if necessary.

Electrophilicity of 4-Methoxybenzoyl Isothiocyanate

The electrophilicity of 4-methoxybenzoyl isothiocyanate is a key determinant of its reactivity. The molecule possesses two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon.

Caption: Factors influencing the electrophilicity of 4-methoxybenzoyl isothiocyanate.

The relative reactivity of these two sites is influenced by several factors:

-

Electronegativity: Oxygen is more electronegative than sulfur, leading to a greater partial positive charge on the carbonyl carbon compared to the isothiocyanate carbon. This suggests that the carbonyl carbon is intrinsically more electrophilic.

-

Resonance: Resonance structures can delocalize the positive charge on both the carbonyl and isothiocyanate carbons. The electron-donating methoxy group at the para-position can participate in resonance, which can decrease the electrophilicity of the carbonyl carbon to some extent.

-

Steric Hindrance: The accessibility of the electrophilic centers to an incoming nucleophile can also play a role in determining the reaction outcome.

Spectroscopic Characterization as an Indicator of Electrophilicity

Spectroscopic techniques can provide qualitative insights into the electronic environment of the electrophilic carbons.

Table 1: Spectroscopic Data for 4-Methoxybenzoyl Isothiocyanate

| Spectroscopic Technique | Key Feature | Observed/Estimated Value | Interpretation |

| Infrared (IR) Spectroscopy | Asymmetric NCS stretching vibration | ~2000-2100 cm⁻¹ | The position of this band is sensitive to the electronic environment. |

| Carbonyl (C=O) stretching vibration | ~1680-1700 cm⁻¹ | The frequency is influenced by conjugation with the aromatic ring and the isothiocyanate group. | |

| ¹³C NMR Spectroscopy | Isothiocyanate Carbon (N=C=S) | ~130-140 ppm (estimated) | The chemical shift is indicative of the electronic shielding of the carbon nucleus. A more downfield shift generally correlates with higher electrophilicity.[1] |

| Carbonyl Carbon (C=O) | ~160-170 ppm (estimated) | The downfield chemical shift reflects the deshielding effect of the electronegative oxygen atom. |

Quantitative Assessment of Electrophilicity

A quantitative understanding of the electrophilicity of 4-methoxybenzoyl isothiocyanate can be achieved through kinetic studies of its reactions with standard nucleophiles.

Proposed Kinetic Study: Reaction with Aniline

The reaction of 4-methoxybenzoyl isothiocyanate with a nucleophile such as aniline provides a method to quantify its electrophilicity. The progress of the reaction can be monitored by techniques like UV-Vis spectroscopy or HPLC.

Caption: Workflow for the kinetic analysis of the reaction of 4-methoxybenzoyl isothiocyanate with aniline.

Detailed Experimental Protocol for Kinetic Studies

Materials:

-

4-Methoxybenzoyl isothiocyanate

-

Aniline (freshly distilled)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

UV-Vis spectrophotometer with a thermostated cell holder or an HPLC instrument

-

Volumetric flasks and syringes

Procedure:

-

Solution Preparation: Prepare stock solutions of known concentrations of 4-methoxybenzoyl isothiocyanate and aniline in the chosen anhydrous solvent.

-

Reaction Initiation: In a thermostated cuvette (for UV-Vis) or a reaction vial (for HPLC), rapidly mix known volumes of the reactant solutions to initiate the reaction. The concentration of one reactant should be in large excess to ensure pseudo-first-order kinetics.

-

Data Acquisition:

-

UV-Vis Spectroscopy: Monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not, or vice-versa. Record the absorbance at regular time intervals.

-

HPLC: At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the sample by HPLC to determine the concentration of the reactant or product.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the limiting reactant versus time.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

-

The second-order rate constant (k) can be calculated by dividing k' by the concentration of the excess reactant.

-

Table 2: Proposed Kinetic Experiment Parameters and Hypothetical Data

| Parameter | Value |

| Reactants | 4-Methoxybenzoyl isothiocyanate, Aniline |

| Solvent | Acetonitrile |

| Temperature | 25.0 ± 0.1 °C |

| [4-Methoxybenzoyl isothiocyanate]₀ | 0.01 M |

| [Aniline]₀ | 0.1 M |

| Monitoring Technique | UV-Vis Spectroscopy |

| Hypothetical Pseudo-first-order rate constant (k') | 1.5 x 10⁻³ s⁻¹ |

| Calculated Second-order rate constant (k) | 1.5 x 10⁻² M⁻¹s⁻¹ |

Note: The rate constants are hypothetical and would need to be determined experimentally.

Applications in Drug Development

The electrophilic nature of 4-methoxybenzoyl isothiocyanate makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and thiourea derivatives. Many of these derivatives exhibit interesting biological activities and are being explored as potential drug candidates. The ability of the isothiocyanate group to react with biological nucleophiles, such as cysteine residues in proteins, is a key aspect of the mechanism of action for many isothiocyanate-containing drugs.

Conclusion

4-Methoxybenzoyl isothiocyanate is a versatile bifunctional molecule with significant electrophilic character at both the carbonyl and isothiocyanate carbons. While the carbonyl carbon is expected to be the more electrophilic center due to the higher electronegativity of oxygen, the overall reactivity is modulated by resonance and inductive effects. Quantitative determination of its electrophilicity through kinetic studies is essential for the rational design of synthetic pathways and the development of novel molecules with potential therapeutic applications. The experimental protocols provided in this guide offer a framework for the synthesis and reactivity assessment of this important chemical entity.

References

An In-depth Technical Guide to the Core Characteristics of Benzoyl Isothiocyanate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of benzoyl isothiocyanate derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, chemical reactivity, and diverse biological activities, with a focus on their anticancer and anti-inflammatory properties. Experimental protocols and mechanistic insights are provided to support further research and development in this promising area.

Chemical Synthesis and Reactivity

Benzoyl isothiocyanates are versatile intermediates in organic synthesis, primarily utilized for the preparation of N-acylthiourea derivatives. The isothiocyanate group (-N=C=S) is highly electrophilic, readily reacting with nucleophiles such as amines to form stable thiourea linkages.

A general and efficient method for the synthesis of benzoyl isothiocyanate involves the reaction of benzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an appropriate solvent like acetone or tetrahydrofuran. The resulting benzoyl isothiocyanate can then be reacted with a variety of primary or secondary amines to yield a diverse library of N-benzoylthiourea derivatives.

General Reactivity Profile

The reactivity of benzoyl isothiocyanate is characterized by the electrophilic nature of the central carbon atom in the isothiocyanate moiety. This allows for nucleophilic attack by a wide range of compounds, most notably amines, to form N,N'-disubstituted thioureas. This reaction is typically rapid and proceeds with high yield.

Biological Activities of Benzoyl Isothiocyanate Derivatives

Derivatives of benzoyl isothiocyanate have garnered significant attention for their broad spectrum of biological activities. These compounds have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzoyl isothiocyanate derivatives against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival. N-acylthiourea derivatives, in particular, have shown promising results.

Table 1: Anticancer Activity of Benzoyl Isothiocyanate Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzyl isothiocyanate (BITC) | MDA-MB-231 (Breast) | MTT | 18.65 | [1] |